5-Methoxy-2,4-dinitroaniline
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Overview
Description
5-Methoxy-2,4-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is characterized by the presence of methoxy and dinitro functional groups attached to an aniline ring. This compound is known for its low solubility in water but good solubility in organic solvents . It is commonly used as an intermediate in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,4-dinitroaniline typically involves nitration and amination reactions. One common method involves the nitration of 5-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions . The reaction is carried out under controlled temperature conditions to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Methoxy-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with proteins, affecting their function and activity. The nitro groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Lacks the methoxy group but has similar nitro groups.
4-Methoxy-2-nitroaniline: Contains a methoxy group and a single nitro group.
2-Methoxy-4-nitroaniline: Similar structure but different positioning of functional groups.
Uniqueness
5-Methoxy-2,4-dinitroaniline is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C7H7N3O5 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
5-methoxy-2,4-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3 |
InChI Key |
OZTHTBVJOODPFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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